N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide
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Overview
Description
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a benzyl group, and a chloroethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring is usually carried out using benzyl halides in the presence of a base.
Acetamide Formation: The final step involves the reaction of the intermediate with ethyl acetate under suitable conditions to form the acetamide group.
Industrial Production Methods
Industrial production of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
- N-(®-1-Benzyl-pyrrolidin-3-yl)-2-bromo-N-ethyl-acetamide
- N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-propionamide
Uniqueness
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-18(15(19)10-16)14-8-9-17(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWWUINMIDAMDY-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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